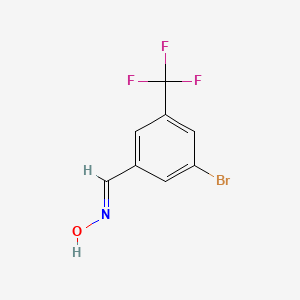

3-Bromo-5-trifluoromethylbenzaldehyde oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Bromo-5-trifluoromethylbenzaldehyde oxime is a compound of interest in the field of organic chemistry due to its potential applications in synthesis and material science. While the specific compound has not been extensively studied, research on similar brominated benzaldehyde oximes provides insight into its potential reactivity and utility.

Synthesis Analysis

The synthesis of benzaldehyde oximes, including those with bromo and trifluoromethyl substituents, typically involves the reaction of corresponding benzaldehydes with hydroxylamine. For example, substituted 2-bromobenzaldehydes can be synthesized from benzaldehydes using a selective palladium-catalyzed ortho-bromination as a key step, followed by a rapid deprotection of substituted 2-bromobenzaldoximes to afford the desired aldehydes with good overall yields (Dubost et al., 2011).

Molecular Structure Analysis

Molecular structure analysis of bromo-dimethoxybenzaldehydes has shown that bromine substitution affects both the electronic and physical properties of these molecules. Studies on 5-bromo-2,3-dimethoxybenzaldehyde (5-BRB) indicate changes in intermolecular interactions and kinetic stability upon bromine substitution, suggesting similar effects could be observed with 3-Bromo-5-trifluoromethylbenzaldehyde oxime (Aguiar et al., 2022).

Chemical Reactions and Properties

Benzaldehyde oximes are versatile intermediates in organic synthesis. They can undergo various chemical reactions, including cyclization to form heterocycles, nucleophilic addition reactions, and serve as precursors to other functional groups. The presence of bromo and trifluoromethyl groups in 3-Bromo-5-trifluoromethylbenzaldehyde oxime could enhance its reactivity towards certain transformations, making it a valuable compound for synthesizing more complex molecules.

Physical Properties Analysis

While specific data on 3-Bromo-5-trifluoromethylbenzaldehyde oxime is not available, related compounds demonstrate that the introduction of bromine and trifluoromethyl groups significantly alters the physical properties of benzaldehyde oximes. These modifications can affect melting points, solubility, and crystalline structure, influencing their behavior in chemical syntheses and applications (Borges et al., 2022).

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

Non-Peptide Small Molecular Antagonist Benzamide Derivatives : The synthesis of benzamide derivatives involves reactions with various compounds, including bromomethyl benzene and benzaldehyde, showcasing the compound's role in developing potential CCR5 antagonists with biological activity (H. Bi, 2015).

Bromination and Oxime Reactions : Studies have explored the bromination of hydroxybenzaldehyde and its conversion into oxime derivatives, indicating the compound's utility in creating structurally diverse molecules with potential chemical and biological applications (W. Dong & Jian‐Hua Feng, 2006).

Antimony Complexes Synthesis : Research on the reaction between tris(5-bromo-2-methoxyphenyl)antimony and 2-oxybenzaldoxime in the presence of hydrogen peroxide has led to the synthesis of novel binuclear complex molecules, showcasing the compound's role in developing new materials with unique structural features (V. Sharutin & O. Sharutina, 2014).

Gas Chromatography in Compound Analysis : The methodological study on the determination of bromo-hydroxybenzaldehyde derivatives by gas chromatography demonstrates the compound's significance in analytical chemistry for precise and accurate analysis (Shi Jie, 2000).

Chemical and Biological Activity

Marine Compound for Skin Protection : A study on 3-bromo-4,5-dihydroxybenzaldehyde (a related compound) illustrates its potential bio-effects on antioxidant/cytoprotective enzyme activation in keratinocytes, indicating similar compounds' roles in dermatological applications and protection against oxidative stress (Yea Seong Ryu et al., 2019).

Antioxidant Activity : The antioxidant properties of 3-bromo-4,5-dihydroxybenzaldehyde, investigated through its scavenging effect on various radicals, suggest that structurally related compounds could also be explored for their antioxidant capabilities and potential applications in medicine or as food additives (Wang Zonghua, 2012).

Safety And Hazards

Eigenschaften

IUPAC Name |

(NE)-N-[[3-bromo-5-(trifluoromethyl)phenyl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3NO/c9-7-2-5(4-13-14)1-6(3-7)8(10,11)12/h1-4,14H/b13-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHTCFZSIRFGSFD-YIXHJXPBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)Br)C=NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1C(F)(F)F)Br)/C=N/O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-trifluoromethylbenzaldehyde oxime | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Ethynyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145860.png)

![7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145865.png)